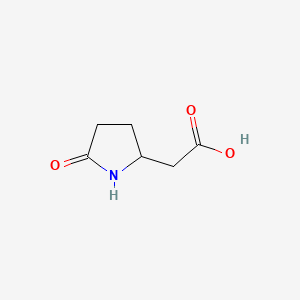

Ácido 2-(5-oxopirrolidin-2-il)acético

Descripción general

Descripción

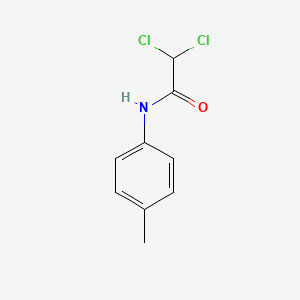

2-(5-Oxopyrrolidin-2-yl)acetic acid, also known as oxoproline, is an organic acid that is synthesized from the amino acid, L-proline. Oxoproline is a versatile compound that has been used in a variety of scientific applications, from biochemical research to drug development.

Aplicaciones Científicas De Investigación

Síntesis Química

“Ácido 2-(5-oxopirrolidin-2-il)acético” es un compuesto químico con el número CAS: 64520-53-2 . Se utiliza a menudo en la síntesis química debido a su estructura y propiedades únicas. El compuesto se almacena normalmente a temperatura ambiente y se presenta en forma física de polvo .

Descubrimiento de fármacos

El anillo pirrolidina, que es parte del “ácido 2-(5-oxopirrolidin-2-il)acético”, es ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El gran interés en este andamiaje saturado se ve reforzado por la posibilidad de explorar eficazmente el espacio farmacoforico debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .

Actividad biológica

Los diferentes isómeros estereoisómeros y la orientación espacial de los sustituyentes pueden conducir a un perfil biológico diferente de los candidatos a fármacos, debido al diferente modo de unión a las proteínas enantioselectivas . Esto convierte al “ácido 2-(5-oxopirrolidin-2-il)acético” en un compuesto valioso en el estudio de la actividad biológica.

Reactivo de reticulación

Aunque no está directamente relacionado con el “ácido 2-(5-oxopirrolidin-2-il)acético”, el éster N-hidroxisuccinimídico del ácido bromoacético, un compuesto similar, se utiliza como un reactivo de reticulación heterobifuncional . Permite la bromoacetilación de grupos amino primarios seguida de acoplamiento a compuestos que contienen sulfhidrilo . Esto sugiere posibles aplicaciones de reticulación para el “ácido 2-(5-oxopirrolidin-2-il)acético”.

Síntesis de acetamidas sustituidas

La reacción de la cloroacetamida con 2 equivalentes de sales potásicas de ácido γ-aminobutírico proporciona un método conveniente para la síntesis de ácidos 4-[(2-amino-2-oxoetil)amino]butanoicos sustituidos . Esto sugiere que el “ácido 2-(5-oxopirrolidin-2-il)acético” podría utilizarse potencialmente en reacciones similares para sintetizar acetamidas sustituidas.

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is capable of efficiently exploring the pharmacophore space due to sp3-hybridization . This allows for diverse interactions with target proteins, potentially leading to various biological effects.

Biochemical Pathways

It’s worth noting that pyrrolidine derivatives have been used in the preparation of pyrazolopyridines as pde4b inhibitors , suggesting potential involvement in cyclic AMP signaling pathways.

Pharmacokinetics

The compound’s molecular weight of 14314 suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 are generally well-absorbed .

Análisis Bioquímico

Biochemical Properties

2-(5-Oxopyrrolidin-2-yl)acetic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been studied for its amnesia-reversal activity, indicating its potential interaction with neural pathways. The compound’s interactions with enzymes and proteins are crucial for its biochemical activity. For instance, it may interact with enzymes involved in neurotransmitter synthesis or degradation, thereby influencing neural function.

Cellular Effects

2-(5-Oxopyrrolidin-2-yl)acetic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli. Additionally, it may affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the production of specific proteins .

Molecular Mechanism

The molecular mechanism of 2-(5-Oxopyrrolidin-2-yl)acetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound may bind to specific receptors or enzymes, leading to the modulation of their activity. This can result in the inhibition or activation of enzymatic reactions, ultimately affecting cellular processes. Additionally, the compound’s interaction with transcription factors can lead to changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(5-Oxopyrrolidin-2-yl)acetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of 2-(5-Oxopyrrolidin-2-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cognitive function or reversing amnesia. At higher doses, the compound may exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2-(5-Oxopyrrolidin-2-yl)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound may be metabolized by enzymes involved in amino acid or neurotransmitter metabolism, leading to the production of metabolites that can further influence cellular function . Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(5-Oxopyrrolidin-2-yl)acetic acid within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Additionally, binding proteins may facilitate the compound’s localization and accumulation in specific cellular compartments, further influencing its activity .

Subcellular Localization

The subcellular localization of 2-(5-Oxopyrrolidin-2-yl)acetic acid is crucial for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effect on cellular processes .

Propiedades

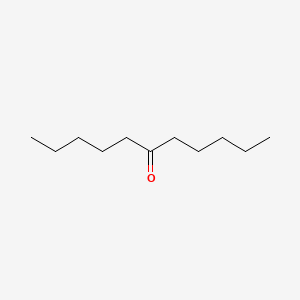

IUPAC Name |

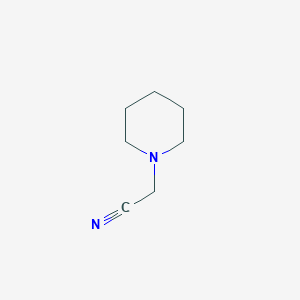

2-(5-oxopyrrolidin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-2-1-4(7-5)3-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKCFWRBMYJRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274785 | |

| Record name | 2-(5-oxopyrrolidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64520-53-2 | |

| Record name | 5-Oxo-2-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64520-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-oxopyrrolidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-oxopyrrolidin-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.